molecular formula C5H13N3O2 B8314823 2-Amino-5-hydrazino-pentanoic acid

2-Amino-5-hydrazino-pentanoic acid

Cat. No.: B8314823
M. Wt: 147.18 g/mol
InChI Key: ZPZGJLNXFKKQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-hydrazino-pentanoic acid is a synthetic amino acid derivative featuring a hydrazine (-NH-NH₂) substituent at the fifth carbon and an amino group (-NH₂) at the second carbon of the pentanoic acid backbone. The hydrazino group may confer unique reactivity, such as chelation or reducing properties, though empirical studies are needed to confirm these hypotheses.

Properties

Molecular Formula

C5H13N3O2

Molecular Weight

147.18 g/mol

IUPAC Name

2-amino-5-hydrazinylpentanoic acid

InChI

InChI=1S/C5H13N3O2/c6-4(5(9)10)2-1-3-8-7/h4,8H,1-3,6-7H2,(H,9,10)

InChI Key

ZPZGJLNXFKKQPI-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CNN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Method Toxicity Profile
This compound* Hydrazino (-NH-NH₂) C₅H₁₂N₃O₂ 146.17 Not available Not described in evidence No data available
2-Amino-5-(3-nitroguanidino)pentanoic acid 3-Nitroguanidino C₆H₁₂N₅O₄ 218.19 Not provided Multi-step synthesis from precursor 1 Not studied in evidence
(S)-2-Amino-5,5,5-trifluoropentanoic acid Trifluoromethyl (-CF₃) C₅H₈F₃NO₂ 179.12 Not provided Dynamic kinetic resolution catalysis No toxicity data provided
(S)-5-Guanidino-2-hydroxypentanoic acid Guanidino (-NHC(=NH)NH₂) C₆H₁₃N₃O₃ 175.19 157-07-3 Unspecified laboratory synthesis H302, H315, H319, H335 hazards
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Hydroxy and carbamate C₁₀H₁₉NO₅ 233.26 85535-47-3 Not described Uninvestigated toxicology

Substituent Effects on Reactivity and Stability

  • This contrasts with the 3-nitroguanidino group in , which introduces nitro functionality for electrophilic reactivity.
  • Trifluoromethyl Group : The -CF₃ group in enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry.
  • Guanidino Group: The guanidino substituent in is highly basic, enabling interactions with biological targets (e.g., enzymes or receptors), but it also correlates with acute toxicity (oral LD₅₀ ~300–2000 mg/kg) .

Physicochemical and Toxicological Profiles

  • Physical State : Most analogs (e.g., ) exist as powders, with molar masses ranging from 175–233 g/mol.
  • Toxicity: The guanidino derivative poses acute oral toxicity (H302) and irritation risks (H315, H319), while the hydroxy-carbamate compound lacks toxicological data.

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